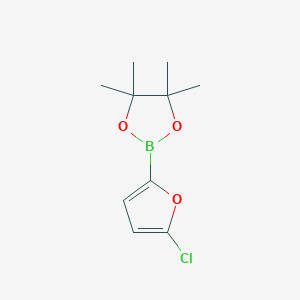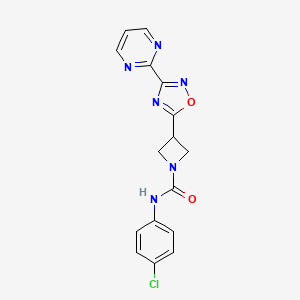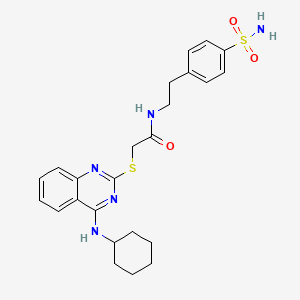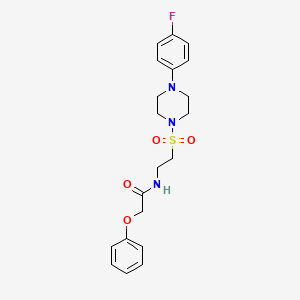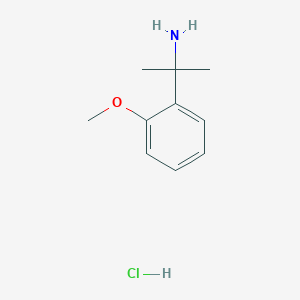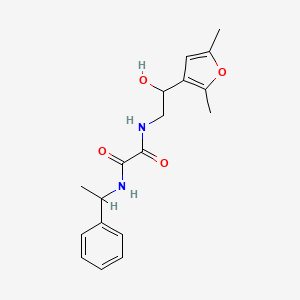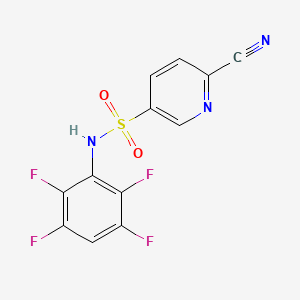
6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of sulfonated tetrahydropyridine derivatives, which are structurally related to 6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide, has been achieved through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates. This process occurs under mild conditions without the need for catalysts or additives, and it is efficient in dichloroethane, yielding moderate to good results. The reaction mechanism involves the formation of sulfonyl radicals initiated by aryldiazonium tetrafluoroborates and DABCO·(SO2)2, with two molecules of aryldiazonium tetrafluoroborates participating in the reaction .
Molecular Structure Analysis
The molecular structure of a related sulfonamide derivative, 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, provides insight into the spatial arrangement of the pyridine rings, which is relevant for understanding the structure of 6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide. In this molecule, the dihedral angle between the pyridine rings is significant, and the crystal structure reveals that molecules are linked through N—H⋯N hydrogen bonds forming zigzag chains. This information suggests that similar sulfonamide derivatives may exhibit distinct dihedral angles and hydrogen bonding patterns .
Chemical Reactions Analysis
Sulfonamides have been identified as effective terminators in cationic cyclisations. For instance, triflic acid catalyzes the 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines. This reaction favors the formation of pyrrolidines or homopiperidines over piperidines, even when the latter would result from trapping a tertiary carbocation. Such cationic cascades terminated by a sulfonamide group can efficiently produce polycyclic systems, which is relevant for the synthesis and reactions of compounds like 6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide, the properties of related sulfonamide derivatives can be inferred. The presence of the sulfonamide group is likely to influence the solubility, acidity, and potential for hydrogen bonding. The fluorinated phenyl group may contribute to the compound's lipophilicity and electronic properties, affecting its reactivity and interaction with biological targets. The cyano group could also impact the molecule's dipole moment and reactivity in nucleophilic addition reactions.
Scientific Research Applications
Synthesis of Novel Derivatives
Synthesis and Applications in Organic Chemistry : Research has focused on the synthesis of sulfonated tetrahydropyridine derivatives through radical reactions involving sulfonamides, sulfur dioxide, and aryldiazonium tetrafluoroborates. These reactions proceed without the need for catalysts or additives, yielding sulfonated derivatives in moderate to good yields. Such derivatives are useful in developing new chemical entities with potential applications in material science and pharmaceutical chemistry (An & Wu, 2017).
Antimicrobial and Anticancer Agents
Antimicrobial and Anticancer Properties : Novel sulfonamides have been synthesized with potential as anticancer and antimicrobial agents. For instance, certain synthesized sulfonamides showed better activity than reference drugs against specific cell lines and bacteria, demonstrating the compound's utility in developing new therapeutic agents (Debbabi et al., 2017). Additionally, heterocyclic compounds containing a sulfonamido moiety have been explored for their antibacterial activity, further emphasizing the compound's relevance in medicinal chemistry research (Azab, Youssef, & El-Bordany, 2013).
Environmental Impact Study
Study on Environmental Persistence : The environmental impact of related compounds, such as perfluoroalkyl sulfonamides, has been studied, particularly their concentrations and phase partitioning in indoor and outdoor air. This research aids in understanding the environmental fate and transport of such compounds, contributing to environmental safety assessments (Shoeib et al., 2004).
Advanced Material Applications
Optoelectronic Material Development : The compound's derivatives have been used in the development of thermally activated delayed fluorescence devices. This application demonstrates the compound's potential in creating advanced materials for optoelectronic devices, highlighting its versatility beyond biomedical applications (Tang et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F4N3O2S/c13-8-3-9(14)11(16)12(10(8)15)19-22(20,21)7-2-1-6(4-17)18-5-7/h1-3,5,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVQWQDGVIWUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)NC2=C(C(=CC(=C2F)F)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2540895.png)
![3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2540896.png)
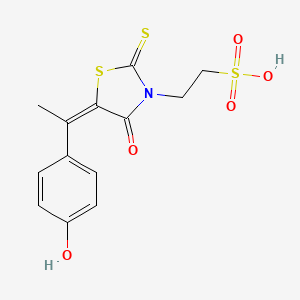
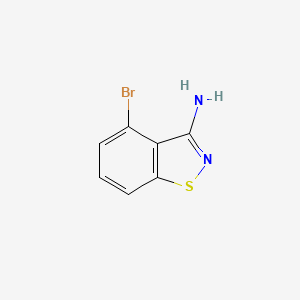

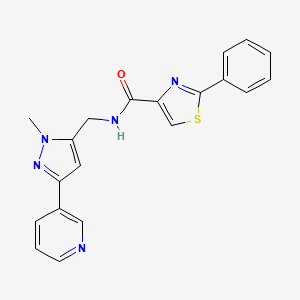
![2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2540903.png)
![6-{[4-(4-Nitrophenyl)piperazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2540904.png)
